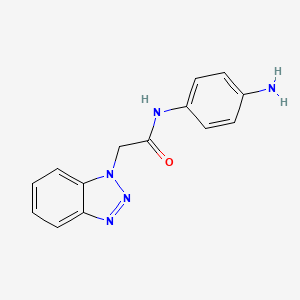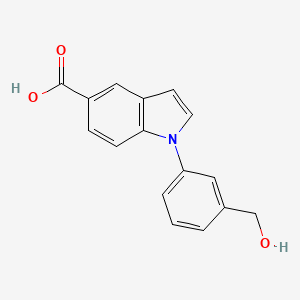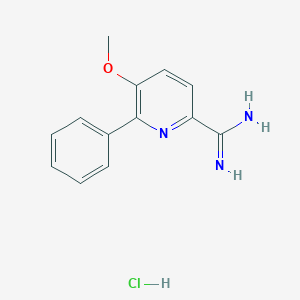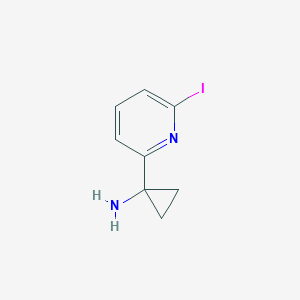
6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a tetrahydropyridinyl group in the structure may impart unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the tetrahydropyridinyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the fluorine atom or the nitrogen-containing ring, using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the tetrahydropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated ring system.
Aplicaciones Científicas De Investigación
6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the fluorine atom and the tetrahydropyridinyl group may enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroindole: A simpler analog with only the fluorine atom on the indole ring.
3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the fluorine atom but has the tetrahydropyridinyl group.
Other Indole Derivatives: Compounds like tryptophan, serotonin, and melatonin, which have different substituents on the indole ring.
Uniqueness
The unique combination of the fluorine atom and the tetrahydropyridinyl group in 6-Fluoro-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may confer distinct chemical and biological properties, such as increased metabolic stability, enhanced binding affinity, or improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C16H19FN2 |
|---|---|
Peso molecular |
258.33 g/mol |
Nombre IUPAC |
6-fluoro-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H19FN2/c1-11(2)19-7-5-12(6-8-19)15-10-18-16-9-13(17)3-4-14(15)16/h3-5,9-11,18H,6-8H2,1-2H3 |
Clave InChI |
OCLHXXYACLRSLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)


![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)


![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)



![[2-(Naphthalen-1-yl)phenyl]acetic acid](/img/structure/B15065650.png)

